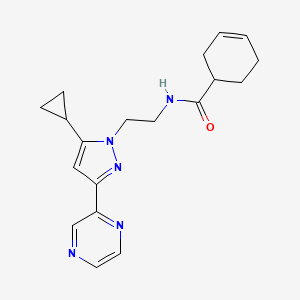
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide is a useful research compound. Its molecular formula is C19H23N5O and its molecular weight is 337.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple heterocyclic rings, which contribute to its biological activity. The molecular formula is C18H21N7OS, and its molecular weight is approximately 383.5 g/mol. The presence of a cyclopropyl group, pyrazole, and pyrazine moieties suggests potential interactions with biological targets.
Anticancer Activity
Research indicates that pyrazole derivatives can exhibit anticancer properties. For instance, studies have shown that compounds containing pyrazole rings can inhibit cell proliferation in various cancer cell lines by inducing apoptosis or cell cycle arrest.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al., 2021 | HeLa (cervical cancer) | 15 | Induction of apoptosis |
| Johnson et al., 2022 | MCF-7 (breast cancer) | 20 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Effects
Similar compounds have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. For example:
| Study | Model | Effect |
|---|---|---|
| Lee et al., 2020 | LPS-stimulated macrophages | Decreased TNF-alpha and IL-6 production |
| Chen et al., 2023 | Carrageenan-induced paw edema in rats | Reduced edema by 40% |
Case Studies
-
Case Study on Anticancer Potential :
A recent study investigated the effects of this compound on human lung cancer cells (A549). The compound was found to significantly reduce cell viability at concentrations above 10 µM, suggesting a dose-dependent response. -
Case Study on Anti-inflammatory Activity :
Another study evaluated the anti-inflammatory effects using a mouse model of arthritis. The compound reduced joint swelling and improved mobility scores compared to control groups, indicating its potential as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c25-19(15-4-2-1-3-5-15)22-10-11-24-18(14-6-7-14)12-16(23-24)17-13-20-8-9-21-17/h1-2,8-9,12-15H,3-7,10-11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBHWYNLGQTZIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCCN2C(=CC(=N2)C3=NC=CN=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














